N-(1-Deoxy-D-fructos-1-yl)-L-threonine
Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a compound formed through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugarsThese compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine typically involves the reaction of L-threonine with D-fructose under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the Amadori compound. The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, yielding different reduced forms.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: The compound is studied for its role in biological systems, particularly in the context of protein glycation and its effects on protein function.
Medicine: Research is ongoing to explore the potential therapeutic applications of Amadori compounds, including their antioxidant properties and their role in preventing oxidative stress-related diseases.
Industry: In the food industry, this compound is used to enhance flavor and color in processed foods.
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-threonine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also interact with proteins, leading to the formation of advanced glycation end-products (AGEs), which have implications in aging and chronic diseases .
Comparison with Similar Compounds
Similar Compounds
N-(1-deoxy-D-fructos-1-yl)-histidine: Known for its strong chelating ability and antioxidant properties.
N-(1-deoxy-D-fructos-1-yl)-methionine: Studied for its role in protein glycation and its potential therapeutic applications.
N-(1-deoxy-D-fructos-1-yl)-phenylalanine: Used as a model compound in Maillard reaction studies.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-threonine is unique due to its specific structure and the presence of the threonine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOGXAUXWXFEG-DDIGBBAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282857 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70954-04-0 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70954-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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